Dual T- and L-Type Channel Blockade Potency Compared to Nifedipine
Elgodipine inhibits both T-type and L-type calcium channels with IC50 values of 32 nM and 2.3 nM respectively in rat portal vein myocytes [1]. In contrast, nifedipine—a prototypical DHP—displays weak T-type activity, with a reported IC50 of 1,200 nM on recombinant T-type channels while retaining high L-type potency (IC50 0.14 nM) [2]. This represents an approximate 37.5-fold difference in T-type channel potency.
| Evidence Dimension | T-type calcium channel inhibition (IC50) |
|---|---|
| Target Compound Data | 32 nM (portal vein myocytes, patch-clamp) |
| Comparator Or Baseline | Nifedipine: 1,200 nM (recombinant T-type channels) |
| Quantified Difference | Elgodipine is approximately 37.5-fold more potent than nifedipine on T-type calcium channels. |
| Conditions | Elgodipine: rat portal vein myocytes, patch-clamp technique [1]. Nifedipine: recombinant T-type Ca2+ channels expressed in mammalian cells [2]. |
Why This Matters
For research models where T-type channel activity is pathologically relevant (e.g., cardiac hypertrophy, certain pain models), elgodipine provides a dual-channel blockade profile that nifedipine cannot replicate.
- [1] Lepretre N, Arnaudeau S, Mironneau J, Rakotoarisoa L, Mironneau C, Galiano A. Electrophysiological and radioligand binding studies of elgodipine and derivatives in portal vein myocytes. J Pharmacol Exp Ther. 1994 Dec;271(3):1209-15. View Source
- [2] Lee TS, Kaku T, Takebayashi S, Uchino T, Miyamoto S, Hadama T, Perez-Reyes E, Ono K. Actions of Mibefradil, Efonidipine and Nifedipine Block of Recombinant T- and L-Type Ca2+ Channels with Distinct Inhibitory Mechanisms. Pharmacology. 2006;78(1):11-20. View Source
